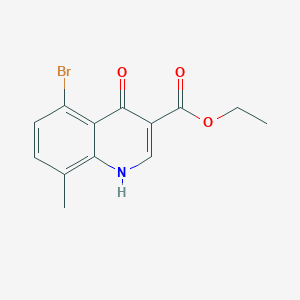
3-Quinolinecarboxylic acid, 5-bromo-1,4-dihydro-8-methyl-4-oxo-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinolinecarboxylic acids are a class of organic compounds that are derived from quinoline, a heterocyclic aromatic organic compound. They have a carboxylic acid group attached to the quinoline ring. These compounds are often used as intermediates in the synthesis of various pharmaceuticals .
Synthesis Analysis
The synthesis of quinolinecarboxylic acids and their derivatives often involves the treatment of the diethyl ester of acetylmalonic acid with substituted anilines . The resulting compounds can then undergo further reactions, such as condensation with aldehydes, to form new compounds .Molecular Structure Analysis
The molecular structure of quinolinecarboxylic acids and their derivatives can be analyzed using various spectroscopic techniques, including infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectroscopy .Chemical Reactions Analysis
Quinolinecarboxylic acids and their derivatives can undergo a variety of chemical reactions, including tautomeric and conformational transformations . These reactions can be studied using various analytical techniques.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of Diuretic Compounds : The ethyl ester of 7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylic acid, a compound related to 3-Quinolinecarboxylic acid, demonstrates increased diuretic activity upon bromination. This highlights its potential in synthesizing diuretic drugs (Ukrainets, Golik, & Chernenok, 2013).
Efficient Large-Scale Synthesis : A study presents an efficient method for synthesizing rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester, a structurally similar compound. This process is vital for the large-scale production of pharmaceuticals (Bänziger et al., 2000).
Investigation of Tautomeric Transformations : Research into the tautomeric and conformational transformations of ethyl ester derivatives of quinolinecarboxylic acids, closely related to the compound , using spectroscopic methods, provides insights into their chemical properties and potential applications (Kononov et al., 1988).
Potential Applications in Technology
- Use in Liquid Crystal Displays : Synthesis of ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates for potential application in liquid crystal displays highlights the compound's relevance in advanced technological applications (Bojinov & Grabchev, 2003).
Biological Properties and Medical Research
Synthesis of Antiallergy Agents : Ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate shows significant antiallergy activity, suggesting the potential of quinolinecarboxylic acid derivatives in developing new allergy medications (Althuis, Kadin, Czuba, Moore, & Hess, 1980).
Development of Antibacterial Compounds : The synthesis of novel optically pure α-amino acid functionalized-7-trifluoromethyl substituted quinolone derivatives, related to 3-Quinolinecarboxylic acid derivatives, demonstrates promising antibacterial activity (Lingaiah et al., 2012).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 5-bromo-8-methyl-4-oxo-1H-quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO3/c1-3-18-13(17)8-6-15-11-7(2)4-5-9(14)10(11)12(8)16/h4-6H,3H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIOLVRPRPPIRIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C=CC(=C2C1=O)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Quinolinecarboxylic acid, 5-bromo-1,4-dihydro-8-methyl-4-oxo-, ethyl ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[6-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid](/img/structure/B2653310.png)
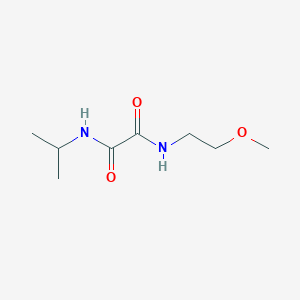
![8-Thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-amine hydrochloride](/img/structure/B2653313.png)
![5-[(4-Bromopyrazol-1-yl)methyl]thiophene-2-carbaldehyde](/img/structure/B2653314.png)


![2-[[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2653319.png)

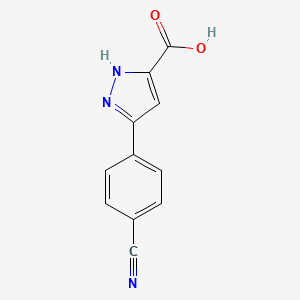
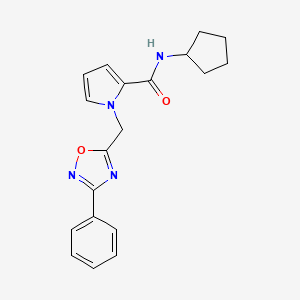
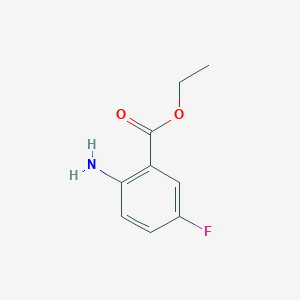
![8-[(4-Benzylpiperazin-1-yl)methyl]-7-(2-ethoxyethyl)-3-methylpurine-2,6-dione](/img/structure/B2653327.png)
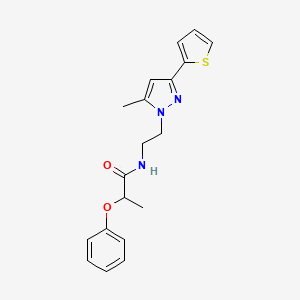
![N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2653330.png)